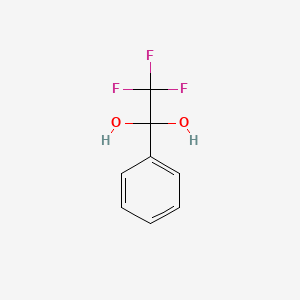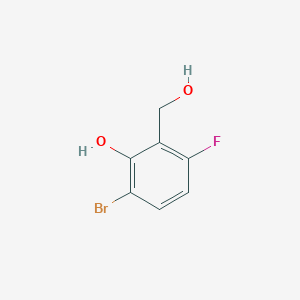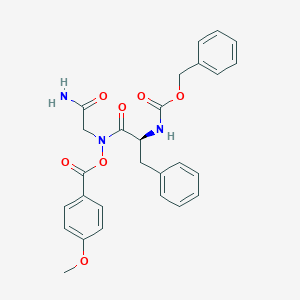
Cbz-Phe-N(OBz(4-OMe))Gly-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-Phe-N(OBz(4-OMe))Gly-NH2 is a synthetic compound that incorporates several protective groups, including the benzyloxycarbonyl (Cbz) group and the benzyl (Bz) group with a methoxy substitution (4-OMe). These protective groups are commonly used in peptide synthesis to protect functional groups from unwanted reactions during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Phe-N(OBz(4-OMe))Gly-NH2 typically involves the protection of amino acids and subsequent coupling reactions. The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base such as pyridine or triethylamine . The benzyl group with a methoxy substitution (4-OMe) can be introduced using benzyl bromide with a methoxy group in the para position (4-OMe-Bz-Br) under basic conditions .
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers that can handle multiple steps of protection, deprotection, and coupling reactions efficiently. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification .
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-Phe-N(OBz(4-OMe))Gly-NH2 undergoes various chemical reactions, including:
Hydrogenation: The Cbz and benzyl groups can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd/C, H2
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Nucleophilic Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Deprotected Amino Acids: Removal of protective groups yields the free amino acids.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cbz-Phe-N(OBz(4-OMe))Gly-NH2 is used in various scientific research applications, including:
Peptide Synthesis: As a protected intermediate in the synthesis of complex peptides.
Drug Development: As a model compound for studying the effects of protective groups on peptide stability and activity.
Bioconjugation: In the development of bioconjugates for targeted drug delivery.
Mécanisme D'action
The protective groups in Cbz-Phe-N(OBz(4-OMe))Gly-NH2 prevent unwanted side reactions during peptide synthesis by temporarily masking reactive functional groups. The Cbz group protects the amino group, while the benzyl group with a methoxy substitution protects the hydroxyl group. These protective groups can be selectively removed under specific conditions, allowing for controlled synthesis of peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Phe-N(OBz(4-OMe))Gly-NH2: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Cbz group.
Boc-Phe-N(OBz(4-OMe))Gly-NH2: Uses the tert-butyloxycarbonyl (Boc) group instead of the Cbz group.
Uniqueness
Cbz-Phe-N(OBz(4-OMe))Gly-NH2 is unique due to the combination of the Cbz and benzyl groups with a methoxy substitution, providing specific protection and reactivity profiles that are advantageous in certain synthetic routes .
Propriétés
Formule moléculaire |
C27H27N3O7 |
|---|---|
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino] 4-methoxybenzoate |
InChI |
InChI=1S/C27H27N3O7/c1-35-22-14-12-21(13-15-22)26(33)37-30(17-24(28)31)25(32)23(16-19-8-4-2-5-9-19)29-27(34)36-18-20-10-6-3-7-11-20/h2-15,23H,16-18H2,1H3,(H2,28,31)(H,29,34)/t23-/m0/s1 |
Clé InChI |
JTRJLFHADAJSJF-QHCPKHFHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


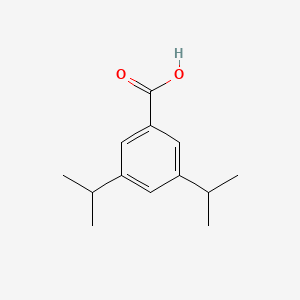
![2-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12835141.png)

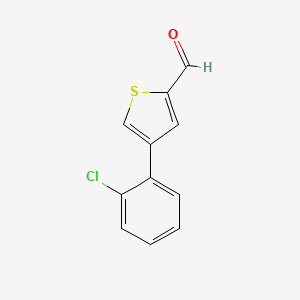
![(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one](/img/structure/B12835163.png)
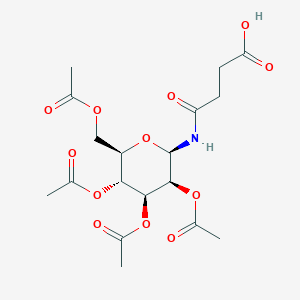
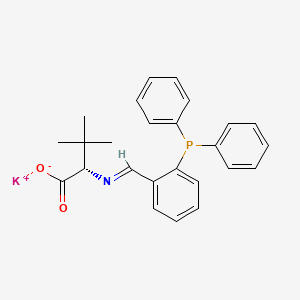

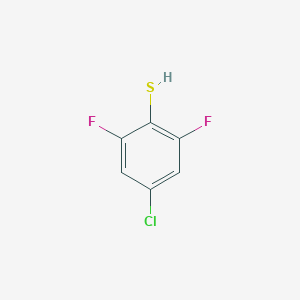
![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)
